

Spectroscopic and Synthetic Profile of 3-Hydrazinoquinoxalin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydrazinoquinoxalin-2-ol**

Cat. No.: **B372169**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a representative synthetic protocol for **3-Hydrazinoquinoxalin-2-ol** (also known as 3-hydrazinyl-1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The information presented here is intended to support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data

The spectroscopic data for **3-Hydrazinoquinoxalin-2-ol** has been compiled from various sources. While a complete, unified dataset is not available in the literature, the following tables summarize the key reported and expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core protons.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Notes
Aromatic-H	~7.00 - 8.40	Multiplet	Expected range for the four protons on the benzene ring.
NH (Amide)	~12.19	Singlet (broad)	Exchangeable with D ₂ O. Value inferred from a closely related derivative[1].
NH (Hydrazine)	~9.50	Singlet (broad)	Exchangeable with D ₂ O. Value inferred from a closely related derivative[1].
NH ₂ (Hydrazine)	4.53 - 4.79	Singlet (broad)	Exchangeable with D ₂ O. A signal at 4.53 ppm has been explicitly reported for the starting material[2]. A value of 4.79 ppm is reported for a derivative[1].

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Specific ¹³C NMR data for **3-Hydrazinoquinoxalin-2-ol** is not readily available. However, based on data from its derivatives, the following chemical shift ranges can be anticipated.

Carbon Assignment	Expected Chemical Shift (δ) in ppm	Notes
C=O (Amide Carbonyl)	~155 - 165	
C=N	~145 - 155	Two signals expected.
Aromatic/Heterocyclic Carbons	~110 - 140	Multiple signals for the carbons of the quinoxaline ring system.

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Infrared spectroscopy confirms the presence of key functional groups. The data presented is based on a closely related derivative and is expected to be highly representative.[\[1\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine/Amide)	3312, 3245	Strong, Broad
C=O Stretch (Amide)	1678	Strong
C=N Stretch	~1610	Medium
Aromatic C=C Stretch	~1500 - 1600	Medium-Weak

Table 4: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Parameter	Value	Source
Molecular Formula	C ₈ H ₈ N ₄ O	PubChem [3]
Molecular Weight	176.18 g/mol	PubChem [3]
Major Fragment Ions (m/z)	176, 119	PubChem [3]

Experimental Protocols

The following section details a generalized protocol for the synthesis of **3-Hydrazinoquinoxalin-2-ol** and the common methods for its spectroscopic analysis.

Synthesis of 3-Hydrazinoquinoxalin-2-ol

This protocol is adapted from the synthesis of a substituted derivative.^[1] The synthesis involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

- Quinoxaline-2,3-dione
- Hydrazine hydrate (80%)
- Ethanol (EtOH)

Procedure:

- Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.
- Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The resulting precipitate is collected by filtration.
- The crude product can be purified by recrystallization from ethanol to yield **3-Hydrazinoquinoxalin-2-ol**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as KBr pellets.
- Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Hydrazinoquinoxalin-2-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis of new novel quinoxalin-2(1*H*)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with *in-silico* ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1*H*)one and 2-Methyl-3*H*-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydrazinylquinoxalin-2-ol | C8H8N4O | CID 693318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Hydrazinoquinoxalin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b372169#spectroscopic-data-of-3-hydrazinoquinoxalin-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com